![molecular formula C19H14N2 B607586 2,6-Diphenylimidazo[1,2-a]pyridine CAS No. 851053-64-0](/img/structure/B607586.png)
2,6-Diphenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GA11 inhibitor of ALDH1. It also shows anti-GBM effects in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Therapeutic Potential
2,6-Diphenylimidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic activities against various cancer cell lines including colorectal, lung, gastric, and breast cancer. These compounds are studied for their potential as anticancer agents. One particular study emphasized the superior activity of certain derivatives compared to known therapeutic agents, highlighting the potential of this scaffold in drug development (Liao et al., 2014). The imidazo[1,2-a]pyridine scaffold itself is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including activities like anticancer, antimicrobial, antiviral, and antidiabetic (Deep et al., 2016).
Chemosensory Applications
2,6-Diphenylimidazo[1,2-a]pyridine derivatives have been used as chemosensors for the detection of specific ions. For example, 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for fluoride ions, utilizing its ability to form complexes with anions, which can be detected through spectroscopic techniques (Chetia & Iyer, 2008). Similarly, it has been used as a receptor for urea recognition, demonstrating its versatility in chemical and biological recognition through the formation of highly stable supramolecular complexes (Chetia & Iyer, 2006).
Optoelectronic and Photophysical Properties
The phenylimidazo[1,5-a]pyridine-containing small molecules have been explored for their optoelectronic and charge transfer properties, revealing potential applications in organic semiconductor devices. The studies include absorption and emission spectra, molecular orbitals, ionization potential, and other properties relevant to their application in electronic devices (Irfan et al., 2019). Moreover, certain derivatives have been investigated for their chemiluminescent properties, providing insights into their potential use in designing efficient chemiluminescence-based systems (Ishii et al., 2014).
Catalysis and Material Science
2,6-Diphenylimidazo[1,2-a]pyridine derivatives have also been used in catalysis. For instance, ruthenium complexes with these ligands have shown catalytic activity in transfer hydrogenation of carbonyl compounds (Danopoulos et al., 2002). Additionally, novel polyimides derived from this compound and aromatic diamines have been synthesized, displaying desirable properties like thermal stability, mechanical strength, and low dielectric constants, indicating their potential in material science applications (Wang et al., 2006).
Eigenschaften
CAS-Nummer |
851053-64-0 |
|---|---|
Produktname |
2,6-Diphenylimidazo[1,2-a]pyridine |
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.33 |
IUPAC-Name |
2,6-Diphenyl-imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H14N2/c1-3-7-15(8-4-1)17-11-12-19-20-18(14-21(19)13-17)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
LETMYYZWCFHZLY-UHFFFAOYSA-N |
SMILES |
C12=NC(C3=CC=CC=C3)=CN1C=C(C4=CC=CC=C4)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GA11; GA-11; GA 11; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




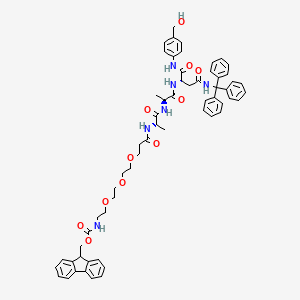
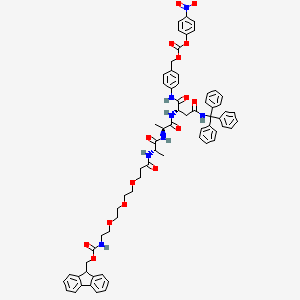

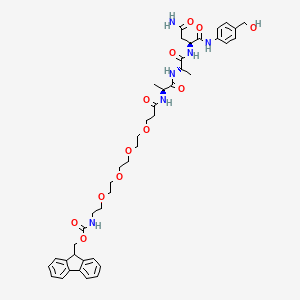


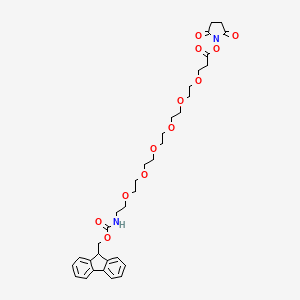


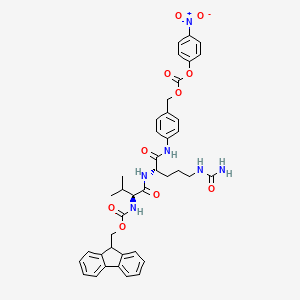
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

